An In-depth Technical Guide to the Synthesis and Discovery of Glutacondianil Hydrochloride
An In-depth Technical Guide to the Synthesis and Discovery of Glutacondianil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutacondianil hydrochloride, also known as N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride, is a significant chemical intermediate, primarily recognized for its crucial role in the synthesis of polymethine and cyanine dyes. This technical whitepaper provides a comprehensive overview of the synthesis, discovery, and chemical properties of Glutacondianil hydrochloride. It includes detailed experimental protocols, a summary of its quantitative data, and visualizations of its synthesis pathway and reaction mechanism. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.
Introduction
Glutacondianil hydrochloride (CAS No. 1497-49-0) is an organic salt with the chemical formula C₁₇H₁₇ClN₂.[1] It typically presents as a dark red or bordeaux to purple crystalline powder.[2][3] While not known to occur naturally, this synthetic compound has garnered significant interest as a versatile precursor in various chemical syntheses.[4]
The discovery of Glutacondianil hydrochloride is situated within the broader context of the exploration of substituted aromatic amines and their derivatives in the early 20th century.[4] This era was marked by significant advancements in the synthesis of organic dyes, and compounds with extended conjugated systems like Glutacondianil hydrochloride were of particular interest. Though the specific discoverer and exact year of its first synthesis are not widely documented, its emergence is intrinsically linked to the development of cyanine dyes, which were first synthesized over a century ago.[4][5] These dyes were initially used to extend the spectral sensitivity of photographic emulsions and have since found widespread application in biotechnology and diagnostics.[5]
The primary application of Glutacondianil hydrochloride lies in its role as a key intermediate in the synthesis of cyanine dyes, such as indocyanine green, and other bioactive molecules.[2][6] Its utility stems from its reactive polymethine chain, which can readily undergo condensation reactions with various heterocyclic compounds.
Physicochemical Properties
Glutacondianil hydrochloride is a stable compound under normal temperatures and pressures, though it is known to be hygroscopic.[3][7] It is soluble in polar solvents like methanol and ethanol but is insoluble in water.[3][4] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Glutacondianil Hydrochloride
| Property | Value | References |
| CAS Number | 1497-49-0 | [1] |
| Molecular Formula | C₁₇H₁₇ClN₂ | [1] |
| Molecular Weight | 284.78 g/mol | [8] |
| Appearance | Dark red/bordeaux to purple crystalline powder | [2][3] |
| Melting Point | 173-175 °C | [8] |
| Solubility | Soluble in methanol; Insoluble in water | [3] |
| Stability | Stable under normal temperatures and pressures; Hygroscopic | [3][7] |
Synthesis of Glutacondianil Hydrochloride
The synthesis of Glutacondianil hydrochloride can be achieved through several routes, with a notable method involving the reaction of a furanone derivative with pyridine and aniline. The following experimental protocol is adapted from a documented synthesis procedure.
Experimental Protocol
Reaction Scheme:
A simplified representation of the synthesis of Glutacondianil hydrochloride.
Materials:
-
3,4-dichloro-5-methoxy-5H-furan-2-one
-
Pyridine
-
Aniline
-
Dry Benzene
-
Acetone
Procedure:
-
In a reaction vessel, dissolve 3.7 g (0.02 mol) of 3,4-dichloro-5-methoxy-5H-furan-2-one in 25 ml of dry benzene.
-
Cool the solution to 5°C.
-
To the cooled solution, add 1.88 g (0.02 mol) of pyridine and 3.7 g (0.05 mol) of aniline.
-
Stir the reaction mixture at room temperature for 12 hours.
-
A precipitate will form during the reaction. Collect the precipitate by filtration.
-
Wash the collected solid with acetone.
-
Dry the product to obtain Glutacondianil hydrochloride.
Expected Yield: 5.5 g (95% of theoretical)[9] Melting Point: 165-166°C[9]
Spectroscopic Data
The structural characterization of Glutacondianil hydrochloride is confirmed through various spectroscopic techniques. The following tables summarize the key spectroscopic data.
Table 2: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 5.5 - 6.5 | multiplet | Conjugated diene protons |
| 6.8 - 7.5 | multiplet | Aromatic aniline protons |
Table 3: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| 120 - 140 | Conjugated carbons |
| 150 - 160 | Imine carbons (C=N) |
Table 4: IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 1640 - 1680 | C=N stretching |
| 3050 - 3100 | Aromatic C-H stretching |
Reaction Mechanism and Applications
Glutacondianil hydrochloride serves as a pivotal intermediate in the synthesis of cyanine dyes. Its utility is derived from the electrophilic nature of its polymethine bridge, which allows for nucleophilic attack by electron-rich heterocyclic compounds.
General Reaction Mechanism in Cyanine Dye Synthesis
The synthesis of cyanine dyes using Glutacondianil hydrochloride typically involves a condensation reaction with two equivalents of a quaternized nitrogen-containing heterocycle, such as an indolenium salt. The reaction proceeds via a "ping-pong" type mechanism where the aniline groups are sequentially displaced.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Glutacondianil hydrochloride | 1497-49-0 [chemicalbook.com]
- 3. Glutacondianil hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Page loading... [guidechem.com]
- 5. Cyanine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. molbase.com [molbase.com]
- 8. N- [5-(苯氨基)-2,4-戊二烯基]苯胺 单盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. SU544654A1 - Method for producing dianyl glutaconaldehyde hydrochloride - Google Patents [patents.google.com]
